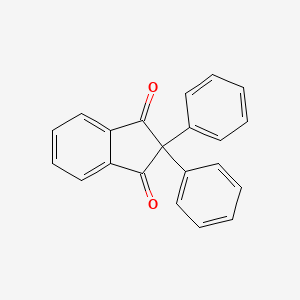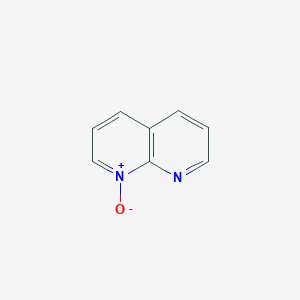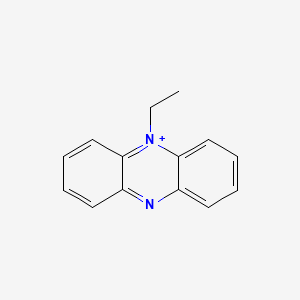
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide is a chemical compound with the molecular formula C12H10Cl2N2O It is a derivative of 1-Naphthaleneacetic acid, where the 6 and 7 positions on the naphthalene ring are substituted with chlorine atoms, and the carboxyl group is converted to a hydrazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide typically involves the following steps:
Chlorination: 1-Naphthaleneacetic acid is chlorinated at the 6 and 7 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Hydrazide Formation: The dichlorinated product is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for chlorination and hydrazide formation, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The chlorine atoms on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It may be used in the production of agrochemicals or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds or covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atoms may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthaleneacetic acid: The parent compound without chlorine substitutions or hydrazide group.
6,7-Dichloro-1-naphthaleneacetic acid: Similar structure but without the hydrazide group.
1-Naphthaleneaceticacid, hydrazide: Lacks the chlorine substitutions.
Uniqueness
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide is unique due to the presence of both chlorine substitutions and the hydrazide group. This combination can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
25095-59-4 |
|---|---|
Molekularformel |
C12H10Cl2N2O |
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
2-(6,7-dichloronaphthalen-1-yl)acetohydrazide |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-4-7-2-1-3-8(5-12(17)16-15)9(7)6-11(10)14/h1-4,6H,5,15H2,(H,16,17) |
InChI-Schlüssel |
KCOFJLPCMKRYTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2C(=C1)CC(=O)NN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



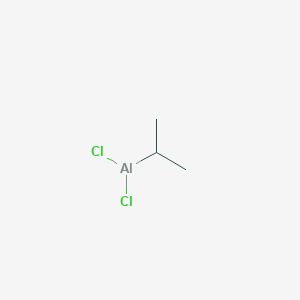
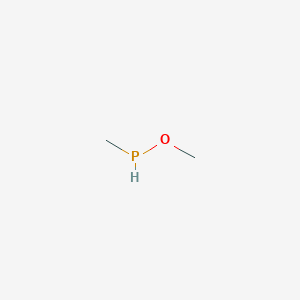
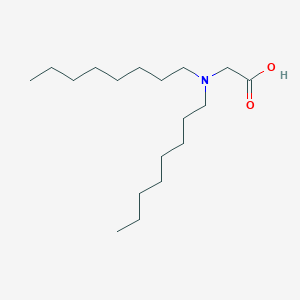

![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
